molecular formula C13H16N2O2S2 B6523379 4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide CAS No. 852453-22-6

4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6523379
CAS No.: 852453-22-6
M. Wt: 296.4 g/mol
InChI Key: PJRHEZLZKKWTSU-UHFFFAOYSA-N
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Description

4-Ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with an ethyl group at the para position and a sulfonamide moiety linked to a 2-methyl-1,3-thiazol-4-ylmethyl group. Sulfonamides are well-known for their roles as enzyme inhibitors, antimicrobial agents, and receptor modulators.

For instance, the 2-methyl-1,3-thiazol-4-yl group is a recurring pharmacophore in compounds targeting neurological pathways, such as metabotropic glutamate receptors (mGluR5) .

Properties

IUPAC Name

4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-3-11-4-6-13(7-5-11)19(16,17)14-8-12-9-18-10(2)15-12/h4-7,9,14H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRHEZLZKKWTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649775
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or thioamides.

  • Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethylating agents such as ethyl iodide or ethyl bromide.

  • Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with sulfonamides under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infections.

  • Industry: Utilized in the development of new drugs and biologically active agents.

Mechanism of Action

The mechanism by which 4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Thiazole vs.
  • Sulfonamide vs. Sulfamoyl : The sulfonamide group in the target compound may enhance hydrogen-bonding capacity compared to sulfamoyl derivatives (e.g., ), influencing solubility and receptor interactions.
  • Tolvaptan’s Bis-Thiazole Motif : The use of two thiazole rings in Tolvaptan highlights the importance of thiazole in multi-target engagement .

Physicochemical Properties

The melting point of (2-methyl-1,3-thiazol-4-yl)methanol derivatives (e.g., 5-(2-methylthiazol-4-yl)-3-isoxazolecarboxylic acid) is reported as 166–167°C , suggesting that the target compound may have a comparable thermal stability. Computational models predict moderate solubility in polar solvents due to the sulfonamide group.

Biological Activity

4-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thiazole moiety, which may contribute to its interaction with biological targets. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

  • Chemical Formula : C13H16N2O2S
  • Molecular Weight : 270.35 g/mol
  • Structure : The compound features a sulfonamide group linked to a thiazole ring, which is known for its biological significance in various pharmacological contexts.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of sulfonamide derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains. For example:

  • Mechanism : Sulfonamides inhibit bacterial growth by blocking folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase.
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
SulfanilamideE. coli32 µg/mL
4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamideStaphylococcus aureus16 µg/mL

Cardiovascular Effects

Research indicates that some sulfonamide derivatives can influence cardiovascular function. A study involving isolated rat heart models showed that certain benzene sulfonamides affected perfusion pressure and coronary resistance:

  • Findings : The compound 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide was found to decrease perfusion pressure significantly when tested in vitro, suggesting potential applications in managing cardiac conditions.
Experimental GroupTreatmentDose (nM)Effect on Perfusion Pressure
ControlKrebs-Henseleit solution only-Baseline
Group IIBenzene sulfonamide0.001Decrease observed
Group IIICompound A0.001Significant decrease

Study on Perfusion Pressure

In an experimental setup to evaluate the effects of various sulfonamides on coronary resistance:

  • Objective : To assess changes in perfusion pressure over time.
  • Methodology : Isolated rat hearts were perfused with solutions containing different sulfonamides.
  • Results : Compounds demonstrated varying degrees of effectiveness in reducing perfusion pressure, indicating their potential as therapeutic agents in cardiovascular diseases.

The biological activity of this compound may involve:

  • Calcium Channel Interaction : Theoretical docking studies suggest that this compound could interact with calcium channels, affecting myocardial contractility and vascular tone.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound's solubility and permeability through biological membranes need to be evaluated.
  • Distribution : Studies using models like ADMETlab can predict how the drug distributes in tissues.
  • Metabolism and Excretion : Investigating metabolic pathways can help identify potential metabolites and their biological implications.

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